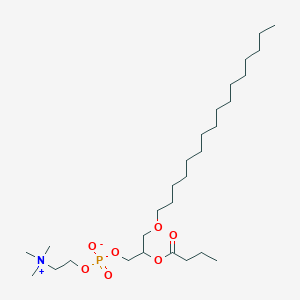

Butanoyl PAF

Description

Structure

2D Structure

Properties

Molecular Formula |

C28H58NO7P |

|---|---|

Molecular Weight |

551.7 g/mol |

IUPAC Name |

(2-butanoyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3 |

InChI Key |

UVHUBDICYDPLIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC |

Origin of Product |

United States |

Biosynthesis and Origin of Butanoyl Paf

Detailed Research Findings

The primary method for the analysis of Butanoyl PAF and other PAF-like lipids is mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation. nih.gov LC-MS/MS methods offer high sensitivity and specificity, allowing for the differentiation of this compound from isobaric compounds, such as lysophosphatidylcholines, which can interfere with accurate measurement. nih.gov

For instance, studies have identified 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine in oxidized LDL through tandem mass spectrometry. The analysis often involves derivatization of the molecule to enhance its detection. One such method involves the use of pentafluorobenzoyl chloride, followed by gas chromatography-mass spectrometry (GC-MS) with negative ion chemical ionization, which provides a sensitive and stable method for measuring trace amounts of PAF and its analogs. nih.gov

Research has also pointed to the presence of PAF-like lipids, including this compound, in atherosclerotic lesions. nih.govresearchgate.net Analysis of aortic tissue has revealed the accumulation of PAF-like bioactivity, with 1-O-hexadecyl-2-butanoyl-sn-glycerol-3-phosphocholine accounting for a significant portion of this activity. researchgate.net The extraction of lipids from tissues for such analysis is a critical step and typically involves methods like the Folch or Bligh and Dyer procedures, which use a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract a broad range of lipids.

While specific quantitative data across a wide range of tissues is not extensively tabulated in the literature, the available research consistently points to oxidized LDL as a primary source of this compound. The following table summarizes the key aspects of its detection:

| Analytical Technique | Sample Matrix | Key Findings |

| Tandem Mass Spectrometry (MS/MS) | Oxidized Low-Density Lipoprotein (oxLDL) | Identification of 1-O-hexadecyl-2-(butanoyl)-sn-glycero-3-phosphocholine. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Oxidized Low-Density Lipoprotein (oxLDL) | Quantification of this compound after derivatization, showing levels >100-fold higher than PAF. |

| Reverse-Phase HPLC and Electrospray Ionization Mass Spectrometry | Aortic Tissue | 1-O-hexadecyl-2-butanoyl-sn-glycerol-3-phosphocholine contributed to 40% of the PAF bioactivity. researchgate.net |

Molecular Interactions and Receptor Pharmacology

Agonistic Activity at the Platelet-Activating Factor Receptor (PAF-R)

Butanoyl PAF is recognized as an agonist of the Platelet-Activating Factor Receptor (PAF-R), a G protein-coupled receptor integral to various physiological and pathological processes. nih.govmdpi.com Its interaction with PAF-R initiates a cascade of cellular events characteristic of PAF signaling. This compound is a naturally occurring analog of Platelet-Activating Factor (PAF) and is considered one of the important signaling molecules present in oxidized low-density lipoproteins (oxLDL). caymanchem.comlabchem.com.my

Structural Requirements for PAF-R Binding and Activation

The binding and activation of the PAF-R are governed by specific structural features of the ligand. The PAF-R itself is a single polypeptide with 342 amino acids in humans, characterized by seven transmembrane domains. mdpi.com For a ligand to effectively bind and activate this receptor, it must possess key structural motifs.

The fundamental structure for PAF-R agonism includes a 1-O-alkyl ether linkage at the sn-1 position, a short-chain acyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position of the glycerol (B35011) backbone. researchgate.net The length and nature of the acyl chain at the sn-2 position are critical determinants of agonist activity. While PAF itself has an acetyl (two-carbon) group, analogs with slightly longer chains, such as the butanoyl (four-carbon) group of this compound, can still elicit an agonistic response. researchgate.netllu.edu However, increasing the chain length at the sn-2 position from acetate (B1210297) (C2) to butanoate (C4) has been shown to decrease the specific activity of transacylation. researchgate.net

Recent structural studies of the PAF-R have revealed a specific binding pocket where the ligand is accommodated. The choline (B1196258) headgroup of the ligand forms cation-π interactions within a hydrophobic pocket of the receptor, while the alkyl tail at the sn-1 position penetrates deeply into an aromatic cleft between transmembrane helices 4 and 5. nih.gov These interactions are crucial for inducing the conformational changes in the receptor necessary for G-protein coupling and subsequent signal transduction. nih.gov

Comparative Potency Analysis of this compound as a PAF-R Agonist

This compound is a less potent agonist of the PAF-R compared to the canonical platelet-activating factor. Research indicates that this compound retains at least 10% of the agonist potency of PAF. caymanchem.comlabchem.com.mymedchemexpress.comglpbio.com Similarly, a related compound, butenoyl PAF, is reported to be 10-fold less potent than PAF as a PAF-R agonist. caymanchem.comapexbt.comglpbio.cn

Despite its lower potency on a molar basis, the physiological relevance of this compound is underscored by its abundance. It is found in oxidized low-density lipoprotein (oxLDL) at concentrations more than 100 times greater than enzymatically generated PAF. caymanchem.comlabchem.com.myglpbio.comcaymanchem.com This high concentration can compensate for its reduced potency, making it a significant bioactive lipid mediator in contexts where oxLDL is present.

A study comparing the activity of various PAF analogs on sheep platelets using a shape change parameter (SCP) assay found it to be more sensitive to structural differences between lyso PAF, PAF, propanoyl PAF, this compound, hexanoyl PAF, and oleoyl (B10858665) PAF than traditional aggregation assays. llu.edu While the order of relative activities was consistent between assays, the SCP assay provided a more distinguished characterization of these analogs. llu.edu

| Compound | Relative Potency Compared to PAF | Relative Abundance in oxLDL Compared to PAF | Reference |

|---|---|---|---|

| This compound | ~10% | >100-fold higher | caymanchem.comlabchem.com.my |

| Butenoyl PAF | 10% (10-fold less potent) | ~100-fold higher | caymanchem.comapexbt.comglpbio.cn |

Ligand-Receptor Interaction Dynamics

The interaction between an agonist like this compound and the PAF-R is a dynamic process that leads to receptor activation. Upon binding, the agonist induces conformational changes in the transmembrane helices of the receptor. nih.govnih.gov Specifically, the binding of PAF has been shown to trigger an outward movement of transmembrane helices 6 and 7, as well as helix 8, which is crucial for the coupling of G-proteins. nih.gov

Molecular dynamics simulations suggest a potential entry pathway for PAF into the receptor's binding pocket from the side of the cell membrane, via a cavity between transmembrane helices 4 and 5. nih.gov This dynamic interaction, from initial binding to the induction of conformational changes, is the basis for the receptor's activation and the initiation of downstream signaling events. The binding of an agonist like PAF to the PAF-R is proposed to trigger the straightening of a kinked helix VI, leading to the activated state of the receptor. nih.gov

Intracellular Signaling Cascades Initiated by this compound-R Activation

Activation of the PAF-R by this compound triggers a multitude of intracellular signaling pathways, primarily through the coupling to heterotrimeric G-proteins, including Gq/11 and Gi/o. researchgate.net These pathways lead to the generation of second messengers and the activation of various protein kinases, culminating in a cellular response.

Phospholipid Metabolism and Second Messenger Generation (e.g., Ca2+ mobilization)

A primary consequence of PAF-R activation is the stimulation of phospholipase C (PLC). nih.govnih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This rapid and transient increase in intracellular free calcium is a hallmark of PAF-R signaling. nih.gov Studies have shown that PAF induces a concentration-dependent increase in intracellular Ca2+ in various cell types, including neuronal cells and cerebral microvascular endothelial cells. nih.govnih.gov This mobilization of intracellular calcium can be inhibited by PAF receptor antagonists. nih.govnih.gov The elevation of intracellular Ca2+ is partially dependent on extracellular Ca2+, as depletion of Ca2+ from the incubation buffer reduces the PAF-induced Ca2+ elevation. nih.gov

In some cell types, such as Kupffer cells, PAF-induced phosphoinositide metabolism occurs in two phases: an initial rapid hydrolysis of PIP2 and phosphatidylinositol 4-phosphate, followed by an extracellular Ca2+-dependent release of other inositol phosphates. nih.gov

Kinase Activation Pathways (e.g., PI3K/Akt, Calmodulin Kinase II)

The signaling cascades initiated by this compound-R activation extend to the activation of several protein kinase pathways. The PI3K/Akt pathway is a crucial signaling node in many cellular processes, including cell growth, proliferation, and survival. mdpi.comnih.gov Activation of G-protein coupled receptors can lead to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. The PI3K/Akt pathway is a known downstream effector of PAF-R signaling.

Transcription Factor Modulation (e.g., NF-κB)

The activation of transcription factors is a critical downstream event in many signaling pathways initiated by lipid mediators. In the context of platelet-activating factor (PAF), the transcription factor nuclear factor-kappa B (NF-κB) is a significant target. NF-κB is a key regulator of proinflammatory responses, and its activation leads to the transcription of numerous genes involved in inflammation nih.gov. While the broader class of PAF molecules is known to modulate NF-κB activity, direct studies focusing exclusively on this compound's effect on transcription factors are not extensively detailed in current literature. However, general PAF signaling provides important insights. In a positive feedback mechanism, PAF can stimulate the upregulation of its own receptor, the PAF-receptor (PAF-R), via NF-κB signaling pathways nih.gov. This suggests that PAF-like molecules could amplify their inflammatory effects by increasing the cellular density of their receptors. The Polymerase-Associated Factor 1 (Paf1) complex, while not directly linked to this compound in the search results, is a crucial transcription elongation factor that associates with RNA polymerase II and is involved in regulating gene expression, including genes related to inflammation nih.govnih.govembopress.org. The complex, consisting of subunits like Paf1, Ctr9, Cdc73, Leo1, and Rtf1, plays a positive role in the elongation phase of transcription nih.govembopress.org.

PAF-R Dependent and Independent Signaling Mechanisms

This compound, like other PAF family members, exerts its biological effects through both receptor-dependent and receptor-independent signaling pathways.

The canonical pathway is PAF-R dependent , where the lipid mediator binds to the PAF-receptor, a G protein-coupled receptor (GPCR) nih.govresearchgate.net. This binding activates multiple intracellular signaling cascades that are central to inflammation, platelet aggregation, and cardiovascular function nih.govmdpi.com. Upon activation, the PAF-R can trigger downstream events like intracellular calcium mobilization, which are crucial for processes such as the release of platelet granules mdpi.com.

Increasingly, research has highlighted significant PAF-R independent signaling mechanisms. A pivotal discovery is that this compound and other PAF isoforms can function as danger-associated molecular patterns (DAMPs) to induce inflammatory responses without engaging the PAF-R nih.gov. This alternative pathway provides a compelling explanation for the clinical ineffectiveness of some PAF-R antagonists in mitigating PAF-mediated inflammation nih.gov. The metabolism of PAF by certain immune cells, such as human neutrophils, can also proceed efficiently through a receptor-independent pathway, indicating that cellular uptake and processing are not strictly tied to receptor binding nih.gov.

A primary example of PAF-R independent signaling by this compound is the activation of the inflammasome, a multiprotein complex that drives pro-inflammatory cytokine maturation nih.govnih.gov. Research demonstrates that this compound and similar PAF-like lipids are potent activators of the canonical NLRP3 inflammasome nih.govresearchgate.net. This activation leads to ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, caspase-1 processing, and the subsequent maturation and release of the highly pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) nih.govresearchgate.net.

The activation of the NLRP3 inflammasome by this compound is highly specific. It is critically dependent on the core components NLRP3, ASC, caspase-1, and the kinase NEK7 nih.gov. Conversely, the pathway does not involve other inflammasome sensors such as NLRC4, NLRP1, or AIM2 nih.govresearchgate.net. This signaling cascade also requires ionic fluxes, specifically potassium efflux and calcium influx, but operates independently of mitochondrial reactive oxygen species (ROS) or lysosomal cathepsin release nih.govresearchgate.net.

Table 1: Components of the this compound-Induced NLRP3 Inflammasome Pathway

| Component/Process | Role in this compound Signaling | Citation |

|---|---|---|

| Required | ||

| NLRP3 | Sensor protein that initiates inflammasome assembly. | nih.govresearchgate.net |

| ASC | Adaptor protein that links NLRP3 to caspase-1. | nih.gov |

| Caspase-1 | Effector enzyme that cleaves pro-IL-1β and pro-IL-18. | nih.govresearchgate.net |

| NEK7 | Kinase essential for NLRP3 inflammasome activation. | nih.govresearchgate.net |

| Potassium (K+) Efflux | Required ionic flux for inflammasome activation. | nih.govresearchgate.net |

| Calcium (Ca2+) Influx | Required ionic flux for inflammasome activation. | nih.govresearchgate.net |

| Not Required | ||

| PAF-Receptor (PAF-R) | Activation occurs independently of the canonical receptor. | nih.govresearchgate.net |

| NLRC4, NLRP1, AIM2 | Other inflammasome sensors not involved in this pathway. | nih.govresearchgate.net |

| Caspase-11 | Not involved in canonical inflammasome activation by PAF. | nih.gov |

| Mitochondrial ROS | Pathway is independent of reactive oxygen species. | nih.govresearchgate.net |

| Lysosomal Cathepsin | Not required for activation. | nih.govresearchgate.net |

Enzymatic Metabolism of this compound

The biological activity of this compound is tightly regulated through enzymatic degradation. The primary enzymes responsible for its inactivation are the Platelet-Activating Factor Acetylhydrolases (PAF-AHs), a unique group of phospholipases A2 that specifically target PAF and PAF-like lipids nih.govnih.gov.

The PAF-AH family consists of several distinct isoforms that differ in their location and structure nih.govnih.gov. These enzymes are characterized by their ability to hydrolyze the sn-2 acyl ester of PAF and related phospholipids (B1166683), a reaction that does not require calcium nih.gov. There are two main intracellular forms, PAF-AH I and PAF-AH II, and one primary extracellular form known as plasma PAF-AH or Lipoprotein-associated phospholipase A2 (Lp-PLA2) nih.govnih.gov.

PAF-AH I is a complex found in the cytosol, notably in the brain, and consists of catalytic subunits (α1, α2) and a regulatory β subunit nih.govuniprot.orguniprot.org. It plays a role in brain development and spermatogenesis nih.gov.

PAF-AH II is another intracellular isoform that shares sequence similarity with the plasma form and is thought to play a protective role against oxidative stress by degrading oxidized phospholipids nih.gov.

Plasma PAF-AH (Lp-PLA2) is the extracellular enzyme that circulates in the plasma, primarily bound to low-density lipoproteins (LDL) and high-density lipoproteins (HDL) nih.govnih.gov. It is a key player in modulating inflammation in the vasculature nih.gov.

Table 2: Major Isoforms of Platelet-Activating Factor Acetylhydrolase (PAF-AH)

| Isoform | Common Name(s) | Location | Key Characteristics | Citation |

|---|---|---|---|---|

| PAF-AH I | Cytosolic PAF-AH | Intracellular (Cytosol) | Heterotrimeric complex (α1, α2, β subunits); important in brain development. | nih.govuniprot.orguniprot.org |

| PAF-AH II | - | Intracellular | Monomeric enzyme; protects cells from oxidative stress. | nih.govnih.gov |

| Lp-PLA2 | Plasma PAF-AH | Extracellular (Plasma) | Associates with lipoproteins (LDL, HDL); hydrolyzes PAF and oxidized phospholipids. | nih.govnih.govnih.gov |

PAF-AH enzymes exhibit a strong preference for phospholipids that have a very short acyl chain at the sn-2 position, with the acetyl (two-carbon) group of canonical PAF being the ideal substrate nih.gov. The molecular basis for this specificity lies within a defined substrate recognition pocket in the enzyme's structure nih.gov. However, the specificity is not absolute. Studies on plasma PAF-AH (pPAF-AH) show that it has a broad substrate specificity, enabling it to hydrolyze a variety of lipid esters that are partially soluble in water nih.gov. The minimal structural requirement appears to be an sn-2 ester bond and a hydrophobic chain at the sn-1 position nih.gov.

Research involving site-directed mutagenesis of the intracellular PAF-AH Ib isoform has shown that altering amino acid residues within the specificity pocket can increase the enzyme's relative activity against phospholipids with sn-2 acyl chains that are longer than an acetyl group nih.gov. This indicates that while the enzyme is optimized for an acetyl group, it can accommodate and hydrolyze the slightly larger four-carbon butanoyl moiety of this compound.

The primary role of PAF-AH in the context of this compound is its inactivation nih.gov. The biological potency of PAF and PAF-like lipids is critically dependent on the short acyl group at the sn-2 position nih.gov. PAF-AH catalyzes the hydrolysis of the ester linkage, removing the butanoyl group from the glycerol backbone nih.govresearchgate.net. This action converts the biologically potent this compound into an inactive metabolite, lyso-PAF, and a free butyrate (B1204436) molecule nih.gov. This enzymatic degradation is the most important mechanism for regulating the concentration of PAF-like lipids, thereby controlling their potent inflammatory and physiological effects nih.gov. This metabolic inactivation can occur without the involvement of the PAF receptor, further highlighting the importance of enzymatic control in pathways independent of direct receptor signaling nih.gov.

Transacetylase Activity in Relation to this compound

The enzymatic landscape governing the metabolism of platelet-activating factor (PAF) and its analogs, such as this compound, is complex, involving enzymes with dual functions. A key enzyme in this process is the platelet-activating factor acetylhydrolase (PAF-AH), which not only inactivates PAF through hydrolysis but also exhibits transacetylase activity. This transacetylase function allows for the transfer of short-chain acyl groups from a donor molecule, like PAF or its analogs, to an acceptor lipid, such as a lysophospholipid.

Research has demonstrated that plasma-type PAF-AH is capable of transferring various short-chain acyl moieties, including butanoyl groups. scbt.com This enzymatic activity is not limited to the transfer of acetyl groups from PAF but extends to other short-chain acyl analogs, indicating a broader substrate specificity. The enzyme responsible for this has been identified as PAF-AH II, which is now understood to be synonymous with PAF-dependent transacetylase (TA). abcam.cn This enzyme can facilitate the transfer of an acetyl group from PAF to various acceptor lipids, and this capability is implicated in the metabolism of PAF-like molecules.

A pivotal aspect of this transacetylase activity is its efficiency with different acyl group donors. Research has shown that the length of the acyl chain at the sn-2 position of the donor molecule significantly influences the specific activity of the transacylation reaction. Specifically, when the acyl chain length is increased from an acetyl group (C2) to a butanoyl group (C4), the specific activity of transacylation sees a two- to three-fold decrease. researchgate.net This suggests that while this compound can act as a donor for the butanoyl group in transacylation reactions, the process is less efficient compared to the transfer of an acetyl group from PAF.

Table 1: Relative Specific Activity of Transacylation by Acyl Group Chain Length

| Acyl Group at sn-2 Position | Chain Length | Relative Specific Activity of Transacylation |

| Acetyl | C2 | 1 |

| Butanoyl | C4 | 0.33 - 0.5 |

| Data derived from a study indicating a two- to three-fold decrease in specific activity when the acyl chain is increased from acetate to butanate. researchgate.net |

Cellular and Subcellular Dynamics of Butanoyl Paf

Cellular Sources of Butanoyl PAF and Related Oxidized Phospholipids (B1166683)

This compound (1-O-hexadecyl-2-butanoyl-sn-glyceryl-3-phosphocholine) is a platelet-activating factor (PAF)-like lipid that is not typically produced by the controlled enzymatic pathways that synthesize classical PAF. Instead, it is a product of the oxidative decomposition of phospholipids containing arachidonic acid at the sn-2 position. glpbio.cnnih.gov This uncontrolled oxidation can be initiated by enzymatic activities, such as those of lipoxygenases, or by non-enzymatic free radical attacks. nih.govnih.gov Consequently, any cell type that contains the requisite phospholipid precursors and is exposed to or generates oxidative stress can be a source of this compound and other related oxidized phospholipids (OxPLs). These lipids are notably abundant in oxidized low-density lipoprotein (oxLDL). medchemexpress.comcaymanchem.com

Endothelial Cells

Endothelial cells are significant sources of PAF and its related oxidized derivatives. nih.gov These cells line the vasculature and are constantly exposed to various stimuli, including oxidative stress, which can lead to the generation of OxPLs. nih.gov The synthesis of PAF in endothelial cells occurs through a "remodeling pathway," which provides the phospholipid backbone susceptible to oxidative modification. nih.govnih.gov For instance, stimulation of human umbilical artery endothelial cells with thrombin leads to the rapid synthesis and surface presentation of PAF. nih.gov Similarly, vascular endothelial growth factor (VEGF) can induce PAF synthesis in both bovine aortic and human umbilical vein endothelial cells. escholarship.org During oxidative stress, such as that induced by hydrogen peroxide, the enzymatic machinery for PAF biosynthesis in endothelial cells is upregulated, creating a microenvironment ripe for the formation of PAF-like oxidized lipids, including this compound. nih.gov

Leukocytes (Neutrophils, Macrophages)

Leukocytes, particularly neutrophils and macrophages, are primary players in inflammatory responses and are well-established sources of PAF. nih.govmdpi.com Neutrophils contain a significant amount of the precursor molecule, phosphatidylcholine, necessary for PAF synthesis via the remodeling pathway. nih.gov Upon stimulation, these cells can produce and either release PAF or display it on their cell surface to communicate with other cells. nih.gov Macrophages also synthesize PAF, although the production levels can change as the cells mature and adhere. nih.gov Given that these immune cells are often at the center of oxidative bursts during inflammation, their membrane phospholipids are highly susceptible to the oxidative fragmentation that yields this compound and other PAF-like molecules. nih.govcaymanchem.com Indeed, oxidized alkyl phospholipids are known to be ligands for peroxisome proliferator-activated receptor-gamma (PPARγ), which promotes the differentiation of monocytes into macrophages. caymanchem.com

Keratinocytes

Keratinocytes, the primary cells of the epidermis, are also capable of producing PAF, implicating them as potential sources of this compound, especially in the context of inflammatory skin conditions. nih.govnih.gov Studies have demonstrated that human keratinocytes and related cell lines not only produce PAF but also possess functional PAF receptors, suggesting a role for this lipid mediator in cutaneous biology. nih.gov In inflammatory dermatoses where PAF levels are elevated, the associated oxidative stress can lead to the non-enzymatic conversion of membrane phospholipids into PAF-like species. nih.gov Research shows that PAF can induce the expression of cyclooxygenase-2 (COX-2) and regulate genes involved in proliferation and re-epithelialization in differentiated keratinocytes, processes often linked with inflammation and tissue repair. nih.gov

Table 1: Cellular Sources and Formation of this compound

| Cellular Source | Role as a Source | Formation Process |

|---|---|---|

| Endothelial Cells | Produce PAF precursors and are frequently exposed to hemodynamic and inflammatory oxidative stress. nih.govnih.govnih.gov | Oxidative fragmentation of membrane phospholipids, particularly in conditions of oxidative stress induced by agents like H₂O₂ or inflammatory stimuli. glpbio.cnnih.govnih.gov |

| Leukocytes (Neutrophils, Macrophages) | Key producers of PAF during inflammatory responses and generate reactive oxygen species. nih.govnih.gov | Oxidation of membrane lipids during inflammatory activation and phagocytosis, leading to the formation of PAF-like molecules found in oxLDL. nih.govcaymanchem.com |

| Keratinocytes | Synthesize PAF and are involved in inflammatory skin diseases associated with oxidative stress. nih.govnih.gov | Potential for oxidative modification of PAF precursors during cutaneous inflammation. nih.gov |

Target Cell Receptivity and Functional Responses

This compound exerts its biological effects by interacting with target cells, primarily through the PAF receptor. glpbio.cnnih.gov Although it is about 10-fold less potent than classical PAF, its concentration in oxidized LDL can be over 100 times greater, making it a physiologically relevant signaling molecule. glpbio.cncaymanchem.com Its effects are most prominent in the vascular and inflammatory systems. nih.gov

Leukocyte Activation and Adhesion Processes

This compound and related oxidized phospholipids are potent activators of leukocytes. caymanchem.com As an agonist for the PAF receptor, this compound can trigger a cascade of events in neutrophils and macrophages that mirror the effects of classical PAF. glpbio.cnnih.gov Stimulation with PAF induces a rapid change in leukocyte shape, priming them for enhanced responsiveness, and triggers their activation. nih.govfrontiersin.org

This activation is critical for the process of leukocyte adhesion to the endothelium, a key step in the inflammatory response. nih.gov PAF produced by endothelial cells is displayed on their surface, where it can bind to PAF receptors on nearby leukocytes. nih.gov This interaction leads to a qualitative change in leukocyte surface integrins (like CD11/CD18), making them competent to bind firmly to endothelial adhesion molecules such as ICAM-1. nih.govmdpi.com Studies have shown that PAF directly increases leukocyte adhesion in the microcirculation. nih.govnih.gov Given that this compound retains significant PAF receptor agonist activity, it contributes to these adhesive processes, particularly in environments where oxLDL is present. glpbio.cncaymanchem.com

Modulation of Endothelial Cell Phenotypes

Oxidized phospholipids, including this compound, play a significant role in modulating the phenotype of endothelial cells, often shifting them toward a pro-inflammatory and pro-atherogenic state. nih.gov When present in oxidized LDL, specific oxidized phospholipids activate endothelial cells and induce the binding of leukocytes. nih.gov This activation involves changes in gene expression for molecules related to inflammation, angiogenesis, and atherosclerosis. nih.gov

The interaction of PAF-like lipids with endothelial cells can induce a state of "endothelial dysfunction," characterized by an inflammatory microenvironment that promotes interactions with immune cells. mdpi.com For example, PAF stimulation of endothelial cells is a critical step that facilitates the subsequent adhesion of leukocytes. nih.gov Blood flow patterns also influence the endothelial lipidome; disturbed flow patterns, which are associated with pro-inflammatory phenotypes, can alter the cellular lipid composition, potentially making cells more susceptible to the effects of inflammatory mediators like this compound. nih.gov Ultimately, the presence of this compound and its relatives helps create a self-perpetuating cycle of inflammation by activating both the leukocytes and the endothelial lining they adhere to. nih.govnih.gov

Table 2: Functional Responses to this compound

| Target Cell | Functional Response | Key Research Findings |

|---|---|---|

| Leukocytes (Neutrophils, Macrophages) | Activation and Adhesion | This compound activates polymorphonuclear leukocytes. caymanchem.com As a PAF receptor agonist, it induces changes in surface adhesion molecules (integrins), promoting firm adhesion to the endothelium. glpbio.cnnih.govnih.gov |

| Endothelial Cells | Phenotypic Modulation | Induces a pro-inflammatory phenotype, increasing the expression of adhesion molecules that facilitate leukocyte binding. nih.gov Modulates gene expression related to inflammation and atherosclerosis. nih.govnih.gov |

Macrophage Reprogramming and Phagocytic Activity

This compound, as an analog of Platelet-Activating Factor (PAF), is implicated in the functional modulation of macrophages, a process integral to immune responses. Macrophages, resident phagocytes in tissues such as the liver (Kupffer cells), are potent targets for PAF. nih.gov The interaction of PAF with these cells stimulates significant biochemical and functional changes. nih.gov This functional alteration can be seen as a form of macrophage reprogramming, where the cell's phenotype and behavior are shifted in response to an external lipid mediator. nih.gov

PAF is a potent stimulant of leukocytes, including macrophages, and can initiate chemotaxis, the directed movement of cells in response to a chemical stimulus. nih.govyoutube.com The binding of PAF to specific receptors on the macrophage membrane triggers a cascade of intracellular events that can enhance the cell's phagocytic capabilities. nih.gov While studies often focus on PAF itself, analogs like this compound are understood to participate in these inflammatory pathways, often arising from the oxidation of phospholipids. glpbio.cn The activation of macrophages by these lipid mediators is a critical step in the inflammatory process, preparing them to engulf pathogens and cellular debris.

Table 1: Effects of PAF and its Analogs on Macrophage Function

| Function | Effect | Mediating Factors | References |

|---|---|---|---|

| Activation | Stimulates metabolism and functional responses. | Specific PAF receptors, G-proteins. | nih.gov, nih.gov |

| Chemotaxis | Induces directed cell migration. | Concentration gradient of the lipid mediator. | nih.gov |

| Phagocytosis | Enhances the capacity to engulf particles. | Upregulation of phagocytic activity upon stimulation. | youtube.com, mdpi.com |

| Reprogramming | Alters the functional state of the macrophage. | Changes in metabolic and signaling pathways. | nih.gov, embopress.org |

Induction of Cytokine and Chemokine Production

A key feature of the inflammatory response mediated by this compound and related molecules is the stimulation of cytokine and chemokine production. Upon activation by PAF, macrophages and other immune cells release a variety of signaling proteins that orchestrate the inflammatory cascade. youtube.com Research shows that PAF stimulates Kupffer cells to synthesize and release prostaglandins, which are lipid compounds with hormone-like effects. nih.gov

Furthermore, PAF acts as a transcriptional factor for several immediate-early genes, leading to the expression of critical chemokines and cytokines. nih.gov These include Monocyte Chemotactic Protein-1 (MCP-1), a potent chemoattractant for monocytes, and Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine. nih.gov The production of these mediators amplifies the inflammatory signal, recruiting more immune cells to the site of injury or infection and activating their effector functions. nih.govresearchgate.net

Table 2: Inflammatory Mediators Induced by PAF Pathway Activation

| Mediator | Type | Primary Function | References |

|---|---|---|---|

| Prostaglandins | Lipid Compound | Mediate inflammation, pain, and fever. | nih.gov |

| TNF-α | Cytokine | Systemic inflammation, endothelial activation. | nih.gov, youtube.com |

| MCP-1 | Chemokine | Recruits monocytes, memory T-cells, and dendritic cells. | nih.gov |

Cellular Priming and Enhanced Reactivity to Secondary Stimuli

This compound can act as a priming agent, a process where initial exposure to a stimulus enhances the cell's response to a subsequent, different stimulus. Platelet-activating factor is recognized as a potent priming agent for neutrophils, markedly increasing their response to secondary stimuli such as chemotactic peptides (like fMLP) or phorbol (B1677699) esters. nih.gov This priming effect is mediated through the PAF receptor and involves the activation of Protein Kinase C (PKC). nih.gov

An important aspect of this process is its resilience. Even when cells become desensitized to the direct effects of PAF after prolonged exposure, the primed state for enhanced reactivity to other stimuli can be maintained. nih.gov This suggests that distinct mechanisms govern the direct and priming effects of PAF. nih.gov This phenomenon of "pro-inflammatory memory" ensures that immune cells migrating to a site of inflammation remain hyper-responsive to other inflammatory signals they may encounter. nih.govnih.gov

Modes of Intercellular Communication

This compound utilizes several distinct modes of signaling to communicate between cells, allowing for a range of effects from highly localized to systemic. The primary mechanism of action involves binding to the specific G-protein coupled PAF receptor (PAFR). researchgate.net

Juxtacrine Signaling Mechanisms

In juxtacrine signaling, the signaling molecule remains attached to the membrane of the producing cell and interacts directly with receptors on an adjacent, touching cell. nih.govlongdom.orgpressbooks.pub PAF and its analogs can exert their effects through this mechanism. researchgate.net In certain cells, such as endothelial cells and some leukocytes, synthesized PAF remains largely associated with the cell surface. researchgate.net It can then bind to PAF receptors on a target cell in direct contact, initiating a signal transduction cascade. researchgate.net This mode of communication allows for highly precise and spatially controlled signaling between neighboring cells, which is critical in processes like immune cell activation and development. researchgate.netpressbooks.pub

Paracrine Signaling Effects

Paracrine signaling involves the secretion of a signaling molecule into the immediate extracellular environment, where it diffuses over a short distance to act on nearby cells. pressbooks.pubwikipedia.org this compound can be secreted by a producing cell and act locally on neighboring target cells, a classic example of paracrine communication. researchgate.net This mechanism is fundamental for coordinating the activities of local cell populations during inflammation and tissue repair. wikipedia.org The quick, localized response elicited by paracrine signals is essential for mounting a rapid inflammatory reaction. pressbooks.pub

Endocrine Signaling Considerations

Endocrine signaling occurs when signaling molecules are released into the bloodstream to travel to and act on distant target cells throughout the body. While PAF is primarily known for its local effects, it can also be secreted and enter the circulation to function as an endocrine mediator. researchgate.net In this capacity, it can contribute to systemic inflammatory responses, such as shock and anaphylaxis. nih.gov This long-distance signaling capability allows lipid mediators like this compound to integrate local inflammatory events with broader, systemic physiological responses. researchgate.net

Table 3: Comparison of Intercellular Signaling Modes for this compound

| Signaling Mode | Mechanism | Range of Action | Key Feature | References |

|---|---|---|---|---|

| Juxtacrine | Cell-associated ligand binds to receptor on adjacent cell. | Direct contact only. | Requires physical cell-to-cell interaction. | researchgate.net, pressbooks.pub |

| Paracrine | Secreted ligand diffuses to act on nearby cells. | Short distance. | Localized response in a tissue microenvironment. | researchgate.net, wikipedia.org |

| Endocrine | Secreted ligand travels through the bloodstream to distant cells. | Long distance. | Systemic effects, coordinating responses across different organs. | researchgate.net |

Role in Biological Processes and Experimental Research Models

Contributions to Inflammatory Pathways and Responses

Butanoyl PAF, as a structural analog of Platelet-Activating Factor (PAF), is implicated in a variety of inflammatory processes. Like PAF, it is recognized as a potent, phospholipid-derived mediator that exerts its effects by binding to the specific G-protein coupled PAF receptor (PAF-R). frontiersin.orgnih.govresearchgate.net This interaction triggers a cascade of intracellular signaling events that are highly dependent on the target cell type and the local concentration of the mediator. researchgate.netmdpi.com The synthesis of PAF itself is tightly regulated under normal physiological conditions but increases significantly during an inflammatory response, stimulated by agents such as antigens, collagen, and thrombin. nih.gov The dysregulation of the PAF signaling system, including the activity of PAF-like lipids, is a key factor in the pathogenesis of numerous inflammatory diseases. nih.govnih.gov

The PAF signaling cascade is a critical effector pathway in acute systemic inflammatory responses, such as sepsis and anaphylaxis. nih.govnih.gov PAF and its analogs can induce the activation of human neutrophils, monocytes, and platelets, and mediate the crucial interactions between these cells and the endothelium. nih.gov A notable function induced by PAF signaling is the extrusion of neutrophil extracellular traps (NETs), which are involved in the capture and killing of bacteria during an infection. nih.gov

Excess secretion of PAF can lead to severe acute conditions, including bronchial hyperactivity, anaphylactic shock, and inflammatory skin changes. researchgate.net In experimental settings, PAF administration can mimic many features of acute inflammation, including increased vascular permeability, edema formation, and alterations in blood flow. researchgate.net The central role of PAF in these immediate events suggests that its signaling pathway is a key component of the body's initial defense and response to injury and pathogens. nih.gov

Persistent and excessive PAF signaling is a contributor to disorders associated with chronic inflammation. nih.gov This can create a self-perpetuating cycle of systemic inflammation and further activation of the PAF pathway. nih.gov A primary example is atherosclerosis, which is now understood to be a chronic inflammatory condition. mdpi.com Oxidized phospholipids (B1166683), which can include butanoyl-PAF, accumulate in atherosclerotic lesions and contribute to the disease's progression. researchgate.netresearchgate.net Specifically, research has shown that butanoyl-PAF can be formed enzymatically via transacetylase activity present in oxidized low-density lipoprotein (LDL), using lyso-PAF as a molecular acceptor. researchgate.net

Furthermore, the enzyme responsible for degrading PAF, known as PAF acetylhydrolase (PAF-AH) or lipoprotein-associated phospholipase A2 (Lp-PLA2), has a complex role in chronic inflammation. nih.gov While it inactivates PAF, its action on oxidized lipids in LDL produces two other pro-inflammatory mediators: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized nonesterified fatty acids (OxNEFA). nih.gov Dysregulation of PAF levels has also been observed in chronic infections, such as those caused by Helicobacter pylori and Trypanosoma cruzi, where it contributes to comorbidities like increased vascular permeability and cardiomyopathies. nih.gov

Endotoxins, such as lipopolysaccharide (LPS) from bacteria, are potent triggers of inflammation, and their effects are often mediated through the PAF signaling pathway. nih.gov Endotoxins can stimulate the production of PAF, which in turn promotes the recruitment of leukocytes and increases vascular permeability through autocrine and paracrine signaling mechanisms. researchgate.net Research using animal models has demonstrated a direct link between endotoxin (B1171834) exposure and the PAF system. nih.gov In one study, guinea pigs treated with endotoxin showed that their lung tissue became specifically desensitized to low doses of PAF, indicating that PAF is released and involved in the response to the endotoxin. nih.gov The administration of a specific PAF antagonist, BN 52021, was able to prevent certain endotoxin-induced effects, such as the decreased responsiveness of lung tissue to isoproterenol. nih.gov This interaction is often mediated through common signaling pathways, as both endotoxin (acting via Toll-like receptor 4) and PAF can activate the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. frontiersin.orgnih.gov

Contextual Role in Oxidative Stress-Induced Cellular Responses

This compound is intrinsically linked to oxidative stress, as it can be formed through the peroxidation of cellular phospholipids. researchgate.net These oxidized lipids can function as danger signals or "modified self" markers that are recognized by the innate immune system. researchgate.net Upon their formation, they can activate various signal-transducing receptors, including the PAF receptor and scavenger receptors, thereby initiating or amplifying cellular responses to oxidative damage. researchgate.net

This activation can trigger downstream signaling cascades, such as the NF-κB pathway, which enhances the inflammatory response. frontiersin.orgnih.gov The interplay between oxidative stress and PAF signaling is a critical element in the pathophysiology of diseases like atherosclerosis, where the oxidation of LDL and the subsequent formation of PAF-like lipids contribute significantly to inflammation within the vessel wall. mdpi.comresearchgate.net The generation of these molecules during oxidative stress creates a bridge between lipid peroxidation and a programmed inflammatory cellular response.

Modulation of Immunological Processes (e.g., Immunosuppression)

The PAF signaling pathway is a fundamental modulator of immunological processes. PAF is produced and released by various immune cells, including IgE-sensitized basophils and mast cells, upon stimulation by antigens. researchgate.net It is a powerful chemoattractant and activator for key inflammatory cells like eosinophils and neutrophils. nih.govresearchgate.net

While PAF is predominantly known for its pro-inflammatory actions, its sustained overproduction in chronic conditions can lead to immune dysregulation. nih.gov In the context of chronic diseases such as HIV, persistent immune activation, partly driven by mediators like PAF, is thought to be a central process causing immune damage and eventual immunosuppression. nih.gov The PAF pathway is integral to the regulation of immune defense, and its modulation can significantly impact the nature and intensity of an immune response. researchgate.net For instance, therapies that interfere with inflammatory pathways involving mediators like PAF are being explored to modulate allergic immune responses. nih.gov

Establishment and Validation of Experimental Models for this compound Research

The biological roles of this compound and the broader PAF signaling system have been investigated using a variety of experimental models, ranging from in vitro enzymatic assays to in vivo animal studies.

In Vitro Models: The direct formation of this compound has been demonstrated in cell-free systems. One key finding came from using oxidized LDL as a source of transacetylase activity, which was shown to produce this compound when lyso-PAF was provided as the acceptor molecule. researchgate.net Additionally, primary cell cultures, such as those of rat type II pneumocytes, have been used to study the downstream cellular effects of PAF, like the secretion of phosphatidylcholine. nih.gov

Animal Models: Various animal models have been crucial for understanding the pathophysiological role of PAF in complex diseases.

Guinea Pig Models: These have been instrumental in studying acute inflammatory and allergic conditions. Models of anaphylactic bronchoconstriction have been used to test the efficacy of PAF antagonists. popline.org Guinea pigs have also been used to investigate the role of PAF in endotoxemia, demonstrating that PAF is a key mediator in the lung's response to endotoxin. nih.gov

Rodent Colitis Models: In a rat model of chronic colitis, levels of PAF were found to be elevated in the inflamed mucosal tissue. researchgate.net This model allows for the study of PAF's role in the persistence of chronic intestinal inflammation and ulceration. researchgate.net

Other Models: The effects of PAF and the therapeutic potential of its antagonists have also been studied in experimental models of septic shock, myocardial ischemia, and asthma, highlighting the broad involvement of this lipid mediator in various pathologies. nih.govpopline.org

Data Tables

Table 1: Summary of Key Research Findings on this compound and Related Pathways

| Research Area | Key Finding | Implication | Reference(s) |

| Formation | This compound can be formed enzymatically via transacetylase activity from oxidized LDL. | Links lipid peroxidation in atherosclerosis directly to the formation of a specific pro-inflammatory PAF analog. | researchgate.net |

| Acute Inflammation | PAF signaling is critical in sepsis and anaphylaxis, activating neutrophils and platelets. | Establishes PAF as a key mediator of immediate, systemic inflammatory responses. | nih.govnih.gov |

| Chronic Inflammation | Persistent PAF signaling contributes to a cycle of chronic inflammation in diseases like atherosclerosis and chronic infections. | Implicates the PAF pathway in the long-term pathology and comorbidities of chronic diseases. | mdpi.comnih.gov |

| Endotoxin Interaction | Endotoxin exposure in animal models induces a PAF-mediated response, which can be blocked by PAF antagonists. | Demonstrates that PAF is a downstream effector of endotoxin-induced inflammation. | researchgate.netnih.gov |

| Oxidative Stress | Oxidized phospholipids, including PAF analogs, act as danger signals that activate inflammatory pathways like NF-κB. | Connects oxidative damage directly to the initiation of an inflammatory cellular response via the PAF receptor. | researchgate.netnih.gov |

Table 2: Overview of Experimental Models Used in PAF Research

| Model Type | Specific Model | Application | Reference(s) |

| In Vitro | Oxidized LDL Incubation Assay | To demonstrate the enzymatic formation of this compound. | researchgate.net |

| In Vitro | Primary Rat Type II Pneumocytes | To study PAF-induced secretion of cellular products (e.g., phosphatidylcholine). | nih.gov |

| Animal Model | Guinea Pig Bronchoconstriction | To study PAF's role in anaphylaxis and test PAF antagonists. | popline.org |

| Animal Model | Endotoxin-Treated Guinea Pig | To investigate the interaction between endotoxin and the PAF pathway in the lungs. | nih.gov |

| Animal Model | Rat Model of Chronic Colitis | To study the role of elevated PAF levels in chronic intestinal inflammation and ulceration. | researchgate.net |

In Vitro Cellular Systems and Cell Lines

In vitro models are fundamental in elucidating the direct cellular responses to Butanoyl-PAF and comparing its activity to the endogenous mediator, PAF. A critical finding from in vitro studies is that the biological activity of PAF is highly dependent on the length of the acyl chain at the sn-2 position of the glycerol (B35011) backbone.

One of the key observations is that even a minor modification, such as elongating the sn-2 acetyl group (a two-carbon chain) to a butanoyl group (a four-carbon chain), leads to a significant reduction in biological potency. It has been reported that this elongation decreases the activity of PAF by a factor of 10 to 100-fold. nih.gov Any further elongation of the acyl chain typically results in a loss of function, unless the group becomes oxidized. nih.gov

While specific studies focusing exclusively on Butanoyl-PAF across a wide array of cell lines are not extensively documented, the broader research on PAF provides context for the types of cellular systems where its analogs are relevant. For instance, PAF itself is known to be synthesized by and to act upon a variety of transformed cell lines. In studies, human melanoma (Hs294T), fibrosarcoma (HT1080), and colon carcinoma (LS180) cell lines have been shown to produce significant amounts of PAF.

Leukocytes are another critical cell type used in in vitro studies of PAF and its analogs. Exogenous PAF has been shown to stimulate the production of superoxide (B77818) radicals in leukocytes from healthy individuals. nih.gov This pro-inflammatory effect is a key aspect of PAF's biological role. The study of analogs like Butanoyl-PAF in such systems is essential for determining how structural changes affect these inflammatory responses.

Furthermore, research has demonstrated the enzymatic formation of Butanoyl-PAF in in vitro systems. A transacetylase activity present in oxidized low-density lipoprotein (LDL) has been shown to produce Butanoyl-PAF when butanoyl-phosphatidylcholine is available as the acyl donor and lyso-PAF is the acceptor molecule. researchgate.net

Table 1: Comparative Biological Activity of PAF Analogs

| Compound | sn-2 Acyl Chain | Relative Biological Activity | Reference |

|---|---|---|---|

| Platelet-Activating Factor (PAF) | Acetyl (C2) | High | nih.gov |

| This compound | Butanoyl (C4) | Reduced by 10-100 fold compared to PAF | nih.gov |

Ex Vivo Tissue Models

Ex vivo tissue models offer an intermediate level of complexity between in vitro cell cultures and in vivo animal studies, allowing for the examination of cellular interactions within the context of their native tissue architecture. While specific studies detailing the application of Butanoyl-PAF in ex vivo models are limited, research on PAF in such systems provides a framework for its potential use.

A notable example of an ex vivo model where PAF has been studied involves human skin explants. It has been demonstrated that thermal burn injury to human skin explants ex vivo results in the generation of microvesicle particles that contain high levels of PAF. This finding highlights a mechanism for the localized production and transport of PAF in response to tissue injury. Such a model could be employed to investigate the comparative effects of Butanoyl-PAF in mediating inflammatory and healing responses in skin.

The general utility of ex vivo models, such as precision-cut tissue slices from tumors or other organs, is to study the response to exogenous agents in a system that preserves the complex microenvironment. These models are biologically active and respond to treatments, offering a valuable tool for assessing the effects of compounds like Butanoyl-PAF on tissue-level processes.

In Vivo Animal Models of Oxidative Injury and Inflammation

In vivo animal models are indispensable for understanding the systemic effects of Butanoyl-PAF and its role in complex pathological processes like oxidative injury and inflammation. Although direct in vivo studies of Butanoyl-PAF are not widely reported, the extensive research on PAF in animal models of disease provides a strong basis for inferring its potential, albeit attenuated, roles.

PAF is a potent mediator in various in vivo models of inflammation and shock. For example, in rodent models, PAF is implicated in the pathogenesis of hepatic injury following shock and resuscitation. nih.gov The mechanism involves the generation of reactive oxygen species by xanthine (B1682287) oxidase, which in turn triggers leukocyte accumulation and hepatocellular injury. nih.gov This entire cascade can be attenuated by PAF receptor antagonists, indicating the central role of PAF signaling. nih.gov Given its reduced potency, Butanoyl-PAF would be expected to elicit a weaker response in such a model, a hypothesis that could be tested to further delineate the structure-activity relationship of PAF analogs in vivo.

Furthermore, PAF has been shown to be a critical mediator in models of photosensitivity. In a murine model deficient in the DNA repair enzyme xeroderma pigmentosum type A (XPA), ultraviolet B (UVB) radiation leads to increased levels of reactive oxygen species and the formation of PAF and oxidized glycerophosphocholines (ox-GPCs). nih.gov The resulting pro-inflammatory responses are blocked by PAF receptor antagonists, again highlighting the importance of the PAF signaling pathway. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Butanoyl Platelet-Activating Factor (Butanoyl-PAF) |

| Platelet-Activating Factor (PAF) |

| Butanoyl-phosphatidylcholine |

| Lyso-PAF |

| Oxidized glycerophosphocholines (ox-GPCs) |

Advanced Research Methodologies and Future Directions

Analytical Techniques for Butanoyl PAF Detection and Characterization

The precise identification and quantification of this compound from complex biological matrices are challenging due to its low abundance and structural similarity to other lipid species. A combination of high-resolution separation and detection techniques is therefore essential.

High-Resolution Mass Spectrometry-Based Approaches (e.g., GC-MS, LC-MS/MS)

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of this compound and its analogs. mdpi.com Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of PAF and its analogs often requires a derivatization step to increase the volatility of the molecule. A common approach involves treating glycerophospholipids with an agent like heptafluorobutyric anhydride (B1165640) to yield more volatile derivatives suitable for GC analysis. nih.gov This method can provide detailed structural information and has been used for the quantitative identification of various molecular species of PAF. nih.gov For the analysis of butanol-containing samples, a polar or mid-polar column, such as an Rtx-624 Sil-MS, is often recommended to achieve good resolution. researchgate.net However, GC-MS can be challenging for intact phospholipids (B1166683), and issues like partial degradation during injection can occur. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used method for analyzing PAF-like lipids directly from biological extracts. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry. nih.govresearchgate.net In LC-MS/MS, lipids are typically ionized using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored for quantification, a mode known as multiple reaction monitoring (MRM). This approach allows for the unambiguous identification of specific lipids like this compound even in complex mixtures. researchgate.net For instance, reverse-phase HPLC combined with electrospray ionization mass spectrometry has successfully identified 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine as contributing significantly to the PAF bioactivity in certain biological samples. researchgate.net High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers provide high mass accuracy, which is critical for differentiating between isobaric lipid species—molecules that have the same nominal mass but different elemental compositions. nih.govnih.gov

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are key to structural elucidation. For glycerophosphocholine-containing lipids, characteristic fragment ions, such as the phosphocholine (B91661) headgroup at m/z 184, are used to screen for this class of compounds. Subsequent fragmentation reveals the structure of the fatty acyl or alkyl chains. neurolipidomics.comarabjchem.org

Spectroscopic and Chromatographic Methods (e.g., HPLC, NMR in lipidomics)

While mass spectrometry is dominant, other methods provide complementary information.

High-Performance Liquid Chromatography (HPLC) is primarily used as a separation technique coupled with a detector, most commonly a mass spectrometer. nih.gov However, HPLC with other detectors, such as ultraviolet (UV) or evaporative light scattering detectors (ELSD), can also be employed for lipid analysis, though with less specificity and sensitivity than MS. Reversed-phase HPLC methods are particularly effective for separating different phosphatidylcholine species based on the length and saturation of their acyl chains. nih.gov

Bioassays for PAF-R Agonistic Activity (e.g., Intracellular Calcium Mobilization)

To complement structural identification, functional assays are essential to determine the biological activity of this compound. These assays measure the compound's ability to act as an agonist for the PAF receptor (PAF-R). caymanchem.com The PAF-R is a G-protein coupled receptor (GPCR), and its activation by agonists like PAF or this compound triggers a cascade of intracellular signaling events. nih.govnih.gov

One of the most common and robust methods for assessing PAF-R activation is the intracellular calcium mobilization assay . nih.govyoutube.com Upon ligand binding, the PAF-R activates signaling pathways that lead to the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, into the cytoplasm. nih.govresearchgate.net This transient increase in cytosolic Ca²⁺ concentration can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4) or luminescence-based systems (e.g., aequorin). nih.govyoutube.comresearchgate.net The intensity of the fluorescent or luminescent signal is proportional to the intracellular calcium concentration, allowing for a quantitative measure of receptor activation. youtube.com These assays are well-suited for high-throughput screening and can be used to determine the potency of various PAF analogs, including this compound, by generating concentration-response curves. youtube.comllu.edu Studies have shown that this compound retains significant agonist potency at the PAF receptor. caymanchem.comglpbio.com

Table 1: Comparison of Analytical Techniques for this compound Research

| Technique | Primary Use | Strengths | Limitations | Citations |

| GC-MS | Quantification and structural analysis of derivatized lipids | High resolution, established libraries | Requires derivatization, potential for thermal degradation | nih.govresearchgate.netnih.gov |

| LC-MS/MS | Gold standard for identification and quantification of intact lipids | High sensitivity and specificity, structural elucidation via fragmentation | Ion suppression effects, complexity of data | nih.govresearchgate.netnih.gov |

| HPLC | Separation of lipid species prior to detection | Excellent separation of complex mixtures, versatile | Limited identification power without MS | nih.gov |

| NMR | Unambiguous structural elucidation | Provides detailed atomic connectivity, non-destructive | Lower sensitivity compared to MS, requires larger sample amounts | nih.govnih.govnih.gov |

| Calcium Mobilization Assay | Functional characterization of PAF-R agonism | Measures biological activity directly, high-throughput compatible | Indirect measure of binding, can be influenced by off-target effects | nih.govyoutube.comresearchgate.net |

Comparative Lipidomics Strategies in this compound Research

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. kcl.ac.uk This systems-level approach is invaluable for placing this compound within the broader context of lipid metabolism and signaling.

Global Lipid Profiling and Identification of Novel PAF-like Lipids

Global lipid profiling, or untargeted lipidomics, utilizes high-resolution mass spectrometry to acquire data on thousands of lipid species in a sample simultaneously. researchgate.net The resulting complex datasets are then analyzed using bioinformatics tools to identify lipids that are altered between different experimental conditions. This strategy is effective for discovering novel bioactive lipids, including previously uncharacterized PAF-like molecules formed through processes like oxidation. nih.gov

For example, lipidomics analysis of oxidized low-density lipoprotein (oxLDL) led to the identification of a variety of PAF-like lipids, which are short-chain fragmented alkyl phosphatidylcholines. caymanchem.com this compound itself has been identified as a significant signaling molecule present in oxLDL. caymanchem.comglpbio.com By comparing the lipidomes of different samples (e.g., healthy vs. diseased tissue, or different milk types), researchers can identify patterns and specific molecules like this compound that may serve as biomarkers or reveal insights into biological mechanisms. researchgate.netnih.govnih.gov

Elucidation of Metabolic Network Perturbations

Beyond simple identification, lipidomics data can be used to understand how specific lipids or external stimuli perturb entire metabolic networks. nih.gov Changes in the levels of this compound or other PAF-like lipids can have cascading effects on related metabolic pathways. For instance, the formation of PAF-like lipids is linked to the metabolism of their parent phospholipids, such as ether-linked phosphatidylcholines containing polyunsaturated fatty acids. researchgate.net

By integrating lipidomics data with other 'omics' datasets (e.g., transcriptomics, proteomics), researchers can build more complete models of metabolic regulation. nih.gov This approach can help elucidate the enzymatic pathways responsible for the production and degradation of this compound and map its downstream effects on other metabolic processes. nih.gov Understanding these network perturbations is crucial for deciphering the full biological impact of this compound in complex diseases where metabolic dysregulation is a key feature. nih.gov

Genetic and Pharmacological Tools for Investigating this compound Pathways

The investigation of this compound's biological roles heavily relies on a sophisticated toolkit of pharmacological and genetic methods. These tools allow researchers to modulate the signaling pathways initiated by this compound, primarily through interaction with the Platelet-Activating Factor Receptor (PAF-R) and through the enzymes responsible for its metabolism.

Use of PAF-R Antagonists and Agonists

Pharmacological modulation of the Platelet-Activating Factor Receptor (PAF-R) is a cornerstone of research into this compound. As this compound is an agonist for the PAF-R, its effects can be studied by either mimicking or blocking its receptor-binding activity. caymanchem.commedchemexpress.com

PAF-R Agonists: this compound itself is a key agonist used in research. It is a naturally occurring component of oxidized low-density lipoprotein (oxLDL) and retains significant agonist potency, estimated to be at least 10% of that of the more well-known platelet-activating factor (PAF). caymanchem.commedchemexpress.com Its concentration in oxLDL can be over 100 times greater than that of enzymatically produced PAF, making it a physiologically relevant agonist for study. caymanchem.commedchemexpress.com Researchers use synthetic this compound to stimulate PAF-R in controlled experimental settings, allowing for the precise study of its downstream effects on cellular processes like inflammation, platelet aggregation, and immune cell activation. caymanchem.comnih.gov

PAF-R Antagonists: These molecules are critical for confirming that the biological effects observed after the introduction of this compound are specifically mediated through the PAF-R. Antagonists work by binding to the PAF-R without activating it, thereby competitively inhibiting agonists like this compound from binding and initiating a signal. nih.gov By using a PAF-R antagonist, researchers can block the effects of this compound, providing strong evidence for a PAF-R-dependent mechanism. A wide array of synthetic and natural antagonists have been developed and are used for this purpose. nih.govnih.gov For example, studies have utilized antagonists to probe the role of the PAF/PAFR axis in conditions like tumor repopulation following chemotherapy, where PAF-like molecules are generated. nih.gov

Below is a table of representative PAF-R modulators used in research.

| Compound Name | Type | Origin/Class | Research Application |

| This compound | Agonist | Oxidized Phospholipid | Stimulating PAF-R to study its role in atherosclerosis and inflammation. caymanchem.com |

| CV-3988 | Antagonist | Synthetic (Thiazolium derivative) | Early synthetic antagonist used to block PAF-R signaling in various experimental models. nih.govteikyo.jp |

| WEB-2086 | Antagonist | Synthetic | A specific PAF-R antagonist used to ameliorate conditions like neuropathic pain in mouse models. nih.gov |

| Lexipafant | Antagonist | Synthetic | Investigated in clinical trials for conditions involving PAF-related inflammation. nih.gov |

| Rupatadine | Antagonist | Synthetic | Used to target PAF-related inflammation. nih.gov |

| Ginkgolides (e.g., Ginkgolide B) | Antagonist | Natural (from Ginkgo biloba) | Used to study the regulation of PAF-R and its role in inflammatory diseases. nih.govnih.gov |

Genetic Manipulation of PAF-AH Expression

Another powerful strategy for investigating the this compound pathway is the genetic manipulation of the enzyme responsible for its degradation: PAF acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A₂ (LpPLA₂ or PLA₂G7). nih.govnih.gov This enzyme inactivates PAF and PAF-like lipids, including this compound, by hydrolyzing the short acyl chain at the sn-2 position. nih.gov

By altering the expression of the PAF-AH gene, researchers can effectively control the concentration and lifespan of this compound in biological systems.

Overexpression of PAF-AH: Increasing the levels of PAF-AH leads to the rapid degradation of this compound. This approach is used to test whether reducing the levels of this lipid can alleviate pathological conditions. For instance, studies using adenoviral transfection to overexpress PAF-AH in apoE-deficient mice (a model for atherosclerosis) found that the increased enzyme activity inhibited injury-induced neointima formation and spontaneous atherosclerosis. nih.gov This occurred without changing the animals' high cholesterol levels, demonstrating that the inflammatory effects of lipids like this compound, rather than just the amount of circulating lipoproteins, are critical to disease progression. nih.gov

Deficiency or Knockdown of PAF-AH: Conversely, reducing or eliminating PAF-AH activity allows this compound and other PAF-like lipids to accumulate. This can be studied in subjects with naturally occurring inactivating mutations in the PAF-AH gene, such as the V279F polymorphism, which results in significantly reduced or absent plasma PAF-AH activity. nih.gov Experimental models with reduced PAF-AH expression help to elucidate the full pathological potential of its substrates. These studies have shown that altered PAF-AH expression is correlated with the incidence and severity of vascular and other inflammatory diseases. nih.gov

Application of Antioxidant Interventions

This compound is an oxidized phospholipid, typically formed through the non-enzymatic oxidation of larger phospholipids within LDL particles. caymanchem.comnih.gov Therefore, interventions that target the root cause of its formation—oxidative stress—are a valuable tool for its study.

Antioxidants can be applied to experimental systems to prevent or reduce the formation of this compound and other PAF-like lipids. This strategy helps to clarify the role of lipid peroxidation in inflammatory signaling. For example, flavonoids, which possess antioxidant properties, have been shown to modulate PAF pathways during oxidative stress in endothelial cells. nih.gov Studies demonstrated that certain flavonoids could inhibit the enzymes responsible for PAF biosynthesis while activating enzymes that produce PAF antagonists. nih.gov

By using antioxidants to reduce the generation of this compound, researchers can observe whether this reduction leads to a decrease in pro-inflammatory or pro-thrombotic events. This provides indirect but strong evidence for the role of oxidatively generated lipids like this compound in the pathology being studied. This approach is crucial for understanding conditions like atherosclerosis, where oxidative modification of LDL is a key initiating event. caymanchem.com

Emerging Research Areas for this compound in Lipid Biochemistry

The understanding of this compound is continually evolving, with research pushing into new and complex areas of lipid biochemistry and pathophysiology.

Role in Atherosclerosis Progression: While this compound is known to be a component of oxLDL, its precise contribution to the different stages of atherosclerosis remains an active area of investigation. Future research is likely to focus on its specific effects on endothelial dysfunction, foam cell formation, and plaque instability. The finding that PAF-AH overexpression can inhibit atherosclerosis in animal models, independent of cholesterol levels, strongly supports the importance of this pathway. nih.gov

Interplay with Other Lipid Mediators: this compound does not act in a vacuum. It exists alongside a complex milieu of other bioactive lipids, including canonical PAF (alkyl-PAF) and PAF antagonists like acyl-PAF. researchgate.netnih.gov Emerging research is focused on understanding the synergistic or antagonistic interactions between these different species at the PAF receptor. For example, studies have explored whether co-generated acyl-PAF might dampen the pro-thrombotic signaling of alkyl-PAF, suggesting a complex regulatory network. researchgate.netnih.gov

Cancer Biology and Therapy Resistance: The PAF/PAFR signaling axis has been implicated in tumor growth, cell proliferation, and angiogenesis. nih.govnih.gov An emerging area of interest is the role of PAF-like lipids, such as this compound, generated in the tumor microenvironment, particularly in response to treatments like chemotherapy and radiotherapy. nih.gov These treatments can induce oxidative stress, potentially leading to the formation of this compound, which may then signal through the PAFR to promote tumor cell repopulation and treatment resistance. nih.gov

Structural Biology of Receptor Activation: Recent breakthroughs in structural biology, particularly the use of cryo-electron microscopy (cryo-EM), are providing unprecedented insight into how ligands activate the PAF receptor. nih.gov A recent study determined the structure of the PAF-bound PAFR-Gᵢ complex, revealing the specific molecular interactions that lead to receptor activation. nih.gov An emerging area will be to apply these techniques to understand precisely how this compound, with its slightly different sn-2 chain, binds to and activates the receptor, which could pave the way for the design of more specific and effective therapeutic agents.

Methodological Challenges and Innovations in this compound Research

The study of this compound is not without its difficulties, but innovative new methodologies are continually being developed to overcome these challenges.

Methodological Challenges:

Chemical Complexity: this compound is one of many PAF-like lipids that can be generated through oxidation. These molecules often have overlapping biological activities, making it difficult to attribute a specific physiological effect solely to this compound in a complex biological sample.

Quantification: Accurately measuring the concentration of this compound in tissues and biological fluids is challenging due to its low abundance and similarity to other lipid species.

Transient Nature: Like many lipid mediators, this compound is produced, acts locally, and is then rapidly degraded by enzymes like PAF-AH. nih.gov This transient nature makes it difficult to study its signaling dynamics in real-time.

Methodological Innovations:

Advanced Mass Spectrometry: The development of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a major innovation. researchgate.netnih.gov These methods offer the high sensitivity and specificity required to accurately identify and quantify this compound, distinguishing it from other structurally similar phospholipids in a single sample.

Highly Specific Pharmacological Tools: The ongoing development of more potent and highly selective PAF-R antagonists allows for a more precise blockade of the receptor, helping to isolate the effects of PAF-R agonists like this compound from other signaling pathways. nih.gov Similarly, the screening for specific inhibitors of enzymes in the PAF biosynthesis pathway, such as LPCAT2, provides new tools to control the production of PAF-like molecules. nih.gov

Structural and Computational Biology: Innovations such as cryo-EM and molecular dynamics (MD) simulations are revolutionizing the study of the PAF-R. nih.govnih.gov MD simulations can model the dynamic movements of the receptor as it binds to agonists like this compound, while cryo-EM can provide high-resolution static snapshots of this interaction. nih.govnih.gov These approaches provide an atomic-level understanding of receptor activation and a rational basis for designing novel drugs that target this pathway.

Q & A

Basic Research Questions

Q. What structural features distinguish Butanoyl PAF from platelet-activating factor (PAF) and its analogs, and how do these differences influence experimental design?

- Classification : Basic (Structural Analysis)

- Answer : this compound (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine) differs from PAF by substituting the acetyl group at the sn-2 position with a butanoyl group. This structural modification reduces its binding affinity to the PAF receptor (PAFR) compared to PAF but enhances stability against enzymatic hydrolysis . When designing experiments, researchers should prioritize techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm the sn-2 acyl chain identity. Competitive binding assays using PAFR antagonists (e.g., WEB 2086) can further validate receptor interaction specificity .

Q. What methodologies are recommended for isolating this compound from oxidized low-density lipoprotein (oxLDL) in biological samples?

- Classification : Basic (Extraction/Purification)

- Answer : The Bligh-Dyer method, a chloroform-methanol-water (1:2:0.8 v/v) extraction, is optimal for lipid recovery from tissues or plasma . For oxLDL-derived this compound, follow with normal-phase HPLC using a silica column and isocratic elution with chloroform:methanol:ammonium hydroxide (80:19:1). Confirm purity via thin-layer chromatography (TLC) with iodine vapor staining and compare retention factors (Rf) against synthetic standards .

Q. How can researchers quantify this compound’s enzymatic degradation by PAF acetylhydrolase (PAF-AH)?

- Classification : Basic (Enzymatic Assays)